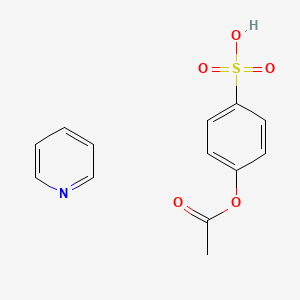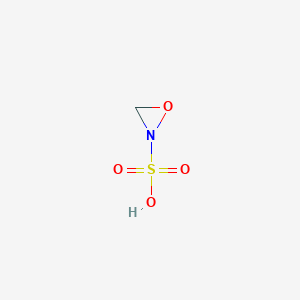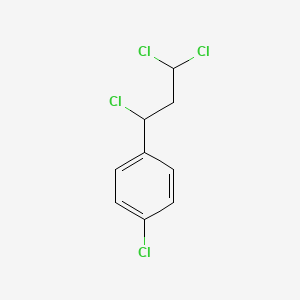
4-(Acetyloxy)benzene-1-sulfonic acid--pyridine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: 4-(Acetyloxy)benzenesulfonic acid, pyridine
- Conditions: Room temperature, stirring
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, is common in large-scale production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) typically involves the esterification of 4-hydroxybenzenesulfonic acid with acetic anhydride, followed by the introduction of pyridine. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme can be represented as follows:
-
Esterification
- Reactants: 4-hydroxybenzenesulfonic acid, acetic anhydride
- Catalyst: Sulfuric acid
- Conditions: Reflux at elevated temperatures
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfonate derivatives
Reduction: 4-(Hydroxy)benzene-1-sulfonic acid
Substitution: Nitro or halogenated derivatives of the aromatic ring
Wissenschaftliche Forschungsanwendungen
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their function. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzenesulfonic Acid: Lacks the ester and pyridine groups, making it less versatile in reactions.
4-Acetyloxybenzenesulfonic Acid: Similar but without the pyridine moiety, limiting its applications in coordination chemistry.
Pyridine-4-sulfonic Acid: Contains the pyridine and sulfonic acid groups but lacks the ester functionality.
Uniqueness
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) is unique due to the combination of ester, sulfonic acid, and pyridine functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
181636-95-3 |
|---|---|
Molekularformel |
C13H13NO5S |
Molekulargewicht |
295.31 g/mol |
IUPAC-Name |
4-acetyloxybenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C8H8O5S.C5H5N/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;1-2-4-6-5-3-1/h2-5H,1H3,(H,10,11,12);1-5H |
InChI-Schlüssel |
QOMRUKQECFBKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)



![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)

![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)

![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)

![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)

![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)
